Beta-dolabrin

Description

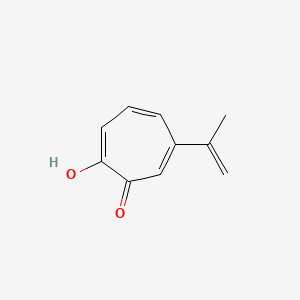

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-6H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPADFNEYYDQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=O)C(=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196601 | |

| Record name | Beta-dolabrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4570-11-0 | |

| Record name | 2-Hydroxy-4-(1-methylethenyl)-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4570-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta-dolabrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004570110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-dolabrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Pathways of Beta Dolabrin

Putative Biosynthetic Pathways and Precursors

The biosynthesis of all diterpenoids, including the dolabellane family to which beta-dolabrin belongs, is fundamentally rooted in the isoprenoid pathway. The universal precursor for diterpenoids is geranylgeranyl pyrophosphate (GGPP) medchemexpress.com. GGPP is a C20 isoprenoid diphosphate (B83284), itself synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units, which are derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, depending on the organism echelon-inc.com.

Marine organisms, such as soft corals from the Clavularia genus, are significant sources of dolabellane diterpenoids nih.govacs.orgacs.org. These organisms possess the enzymatic machinery to convert GGPP into the characteristic [9.3.0] cyclotetradecane (B1198814) skeleton that defines the dolabellane structure acs.org. The formation of this complex ring system from the linear GGPP precursor typically involves cyclization reactions catalyzed by specific terpene synthases. While the precise sequence of cyclization and subsequent modifications leading specifically to this compound is not fully elucidated in the literature, the initial step is understood to be the enzymatic cyclization of GGPP medchemexpress.com.

Table 1: Key Precursors in Diterpenoid Biosynthesis

| Precursor | Origin of Formation | Role in Diterpenoid Biosynthesis |

| Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) | Mevalonate (MVA) or MEP pathway | Fundamental building blocks for isoprenoid chain elongation. |

| Geranylgeranyl Pyrophosphate (GGPP) | Condensation of IPP and DMAPP units (C20 isoprenoid) | Universal precursor for all diterpenoids, including dolabellanes. |

Enzymatic Transformations and Intermediates in this compound Biosynthesis

The transformation of GGPP into the final this compound structure involves a series of enzymatic steps that sculpt the carbon skeleton and introduce various functional groups. Specific enzymes and intermediate compounds directly involved in this compound biosynthesis have not been extensively detailed in the provided research snippets. However, based on the general biosynthesis of complex diterpenoids, several enzymatic classes are likely involved.

The initial cyclization of GGPP is presumed to be catalyzed by a dedicated terpene synthase, an enzyme class known for its remarkable ability to fold and cyclize isoprenoid precursors into diverse skeletal frameworks nih.govacs.orgacs.org. Following the formation of the core dolabellane skeleton, further modifications are necessary to yield this compound. These modifications often include oxidation, hydroxylation, epoxidation, or acetylation, which are typically carried out by enzymes such as cytochrome P450 monooxygenases, hydroxylases, and acyltransferases nih.govacs.org. The specific order and nature of these transformations would generate a series of intermediate compounds, each representing a step closer to the final this compound molecule. The structural diversity observed among dolabellanes, such as the presence of peroxide bridges or tetrahydrofuran (B95107) rings in related compounds, underscores the complexity and variety of enzymatic reactions employed in their natural synthesis nih.govacs.org.

Genetic and Molecular Aspects Influencing Natural this compound Production

The genetic and molecular underpinnings of this compound production in its natural sources, such as marine soft corals, are complex and not explicitly detailed in the available research. The biosynthesis of secondary metabolites like diterpenoids is often encoded within specific gene clusters in the organism's genome. These clusters typically contain genes for enzymes responsible for precursor synthesis, skeleton formation, and subsequent functionalization.

Identifying and characterizing these gene clusters is a critical step in understanding and potentially manipulating the biosynthesis of natural products. For marine organisms, the study of such genetic pathways can be challenging due to difficulties in cultivation and genetic manipulation. However, advances in genomics and bioinformatics are increasingly enabling the identification of gene clusters associated with the production of specific classes of natural products chemrxiv.org. Understanding the regulatory elements and transcription factors that control the expression of these biosynthetic genes would provide crucial insights into how natural this compound production is regulated at the molecular level within the producing organism. This knowledge is fundamental for future efforts in metabolic engineering or synthetic biology aimed at producing this compound or its analogs.

Compound List:

this compound

Chemical Synthesis and Analog Design of Beta Dolabrin

Total Synthetic Strategies for Beta-dolabrin

The total synthesis of this compound involves constructing its complex tropolone (B20159) core from simpler precursors. Several approaches have been developed, often leveraging methodologies applicable to the broader class of tropolones and tropones.

Key Synthetic Methodologies (e.g., Cyclopropanation, Ring Expansion)

A prominent strategy in tropolone synthesis, applicable to this compound, involves cyclopropanation followed by ring expansion nih.govnih.gov. This methodology typically begins with the cyclopropanation of aromatic or cyclic precursors, which then undergo ring-opening and subsequent rearrangement or oxidation steps to form the seven-membered tropolone ring. For instance, cyclopropanation using dihalocarbenes followed by ring expansion has been a foundational approach for constructing tropone (B1200060) and tropolone scaffolds, including those found in this compound and related compounds like beta-thujaplicin nih.gov. Other cyclopropanation methods, such as those employing sulfur ylides, have also been explored in the context of tropolone synthesis, sometimes in conjunction with asymmetric catalysis to control stereochemistry nih.gov. The formation of the seven-membered ring is a critical step, often achieved through various ring-expansion reactions after the initial cyclopropanation nih.govnih.gov.

Stereoselective Synthesis Approaches for this compound

While specific detailed accounts of stereoselective total syntheses of this compound were not prominently featured in the reviewed literature, general strategies for stereocontrol in tropolone synthesis are relevant. The application of asymmetric catalysis during cyclopropanation or subsequent ring-forming steps can introduce chirality. For example, asymmetric synthesis of related complex molecules often employs chiral catalysts or auxiliaries to dictate the stereochemical outcome of key bond-forming reactions, such as cyclopropanations or aldol (B89426) reactions nih.govyoutube.com. The precise control of stereochemistry is paramount, as enantiomeric or diastereomeric purity can significantly influence biological activity.

Semisynthetic Approaches from Structurally Related Natural Products (e.g., Beta-thujaplicin)

This compound can be accessed through semisynthetic routes, often starting from naturally abundant and structurally related compounds. Beta-thujaplicin (also known as hinokitiol) is a key precursor in this regard nih.govsemanticscholar.orgresearchgate.net. This compound and beta-thujaplicin are both isolated from Thujopsis dolabrata (Aomori Hiba) researchgate.netresearchgate.netresearchgate.netnih.govbotanyjournals.com. Synthetic schemes have been reported that convert beta-thujaplicin into this compound in a few steps nih.govsemanticscholar.org. These methods leverage the existing tropolone core of beta-thujaplicin, modifying its side chain to yield this compound. Such semisynthetic strategies are often favored due to their efficiency and the ready availability of the starting natural products.

Rational Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives aim to explore its structure-activity relationships and to develop compounds with enhanced or altered biological properties.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. Research on tropolone derivatives, including those related to this compound, has investigated the correlation between structural features and activities such as cytotoxicity and phytogrowth inhibition researchgate.netresearchgate.netnih.govcnjournals.com. Theoretical calculations, including quantum chemical methods, have been employed to correlate electronic structure parameters (e.g., dipole moments, heats of formation) with cytotoxic activity in tropolone derivatives researchgate.net. These studies help identify key functional groups and structural motifs responsible for biological effects, guiding the design of new analogues. For instance, SAR studies on tropolones have revealed that certain structural modifications can influence their antifungal, antibacterial, and cytotoxic profiles researchgate.netresearchgate.netnih.govppjonline.org.

Strategies for Derivatization to Modify Biological Performance

Derivatization strategies are employed to alter the physicochemical properties and biological performance of this compound. While some derivatization efforts focus on improving analytical performance, such as for High-Performance Liquid Chromatography (HPLC) detection mdpi.comnih.gov, others aim to enhance biological efficacy. For example, synthetic modifications of the related compound beta-thujaplicin have been explored to develop derivatives with potential neuroprotective activities researchgate.net. General derivatization techniques involve modifying functional groups such as hydroxyl (-OH) or carboxyl (-COOH) groups, or introducing new functionalities to improve solubility, stability, or target interaction. While direct derivatization strategies specifically for this compound to enhance its biological performance were not extensively detailed in the provided search results, the principles of modifying natural products for improved bioactivity are well-established in medicinal chemistry. Strategies might include esterification, etherification, or conjugation with other molecules to alter pharmacokinetic or pharmacodynamic properties.

Biological Activities of Beta Dolabrin in Research Models

Antimicrobial Activities

Beta-dolabrin has demonstrated notable antimicrobial potential, exhibiting efficacy against both bacterial and fungal pathogens in laboratory settings.

Antibacterial Efficacy in In Vitro Models

Research indicates that this compound possesses significant antibacterial activity. Studies have shown its effectiveness against specific bacterial species, including Legionella species and Staphylococcus epidermidis.

This compound, along with related compounds like gamma-thujaplicin (B1210281) and 4-acetyltropolone, has shown an observable growth-inhibitory effect on two types of Legionella species researchgate.netnih.govresearchgate.net. While 4-acetyltropolone exhibited strong activity against Legionella pneumophila SG 1 with a Minimum Inhibitory Concentration (MIC) of 3.1 μg/mL, this compound also contributed to the observed growth inhibition researchgate.netnih.govresearchgate.net.

Furthermore, this compound, in conjunction with hinokitiol (B123401) (also known as β-thujaplicin), demonstrated potent antibacterial activity against Staphylococcus epidermidis IFO-12993, with an MIC value of 0.2 μg/mL jst.go.jpsemanticscholar.org. This level of activity was reported to be superior to that of gentamicin (B1671437), a common positive control in such studies jst.go.jp.

Table 1: Antibacterial Efficacy of this compound in In Vitro Models

| Organism Tested | This compound MIC (μg/mL) | Reference |

| Legionella sp. (two types) | Not specified | researchgate.netnih.govresearchgate.net |

| Staphylococcus epidermidis IFO-12993 | 0.2 | jst.go.jpsemanticscholar.org |

Antifungal Efficacy in In Vitro Models

This compound has also displayed considerable antifungal activity against a range of fungi. Its efficacy has been evaluated against plant-pathogenic fungi and wood-rotting fungi.

This compound, gamma-thujaplicin, and 4-acetyltropolone collectively exhibited antifungal activity against seven types of plant-pathogenic fungi researchgate.netnih.govresearchgate.netbibliotekanauki.pl. Specifically, this compound and 4-acetyltropolone demonstrated strong antifungal activity against Pythium aphanidermatum IFO 32440, with MIC values recorded at 6.0 μg/mL researchgate.netnih.govresearchgate.net.

In studies focusing on wood-rotting fungi, this compound, alongside hinokitiol and gamma-thujaplicin, showed significant antifungal activity against all examined species jst.go.jpresearchgate.net. The antifungal activity against Daedalea dickinsii IFO-4979 was particularly potent, with MIC values reported as low as 0.2 μg/mL, comparable to the positive control amphotericin B jst.go.jpresearchgate.net. MIC values for this compound against various plant-pathogenic fungi ranged from 6.0 to 50.0 μg/mL bibliotekanauki.pl.

Table 2: Antifungal Efficacy of this compound in In Vitro Models

| Organism Tested | This compound MIC (μg/mL) | Reference |

| Pythium aphanidermatum IFO 32440 | 6.0 | researchgate.netnih.govresearchgate.net |

| Daedalea dickinsii IFO-4979 | 0.2 | jst.go.jpresearchgate.net |

| Plant-pathogenic fungi (seven types) | 6.0-50.0 | bibliotekanauki.pl |

Cytotoxic and Antiproliferative Activities in Cell Culture Models

This compound has demonstrated cytotoxic and antiproliferative effects across various cancer cell lines, suggesting its potential as an agent against cellular proliferation.

Efficacy in Murine Cell Lines (e.g., P388 lymphocytic leukemia)

In studies involving murine models, this compound has shown clear cytotoxic effects on the P388 lymphocytic leukemia cell line. When tested in vitro, this compound, gamma-thujaplicin, and 4-acetyltropolone were observed to exert cytotoxic effects on this cell line researchgate.netnih.govresearchgate.net.

The cytotoxic impact was quantified using the MTT method, which measures cell viability researchgate.netnih.gov. At 48 hours post-treatment, gamma-thujaplicin and 4-acetyltropolone at a concentration of 0.63 μg/mL inhibited the growth of murine P388 lymphocytic leukemia cells by 85% and 65%, respectively researchgate.netnih.gov. At concentrations exceeding 5.0 μg/mL, complete suppression of cell growth was observed for these compounds nih.gov. While gamma-thujaplicin exhibited the strongest cytotoxic activity among the three tested compounds on this specific cell line, this compound also contributed to the observed effects nih.gov. Alpha-thujaplicin, an isomer of hinokitiol, also demonstrated significant inhibition of murine P388 lymphocytic leukemia cell growth, with 78% inhibition at 0.63 μg/mL researchgate.net.

Table 3: Cytotoxic Efficacy of this compound Against Murine P388 Lymphocytic Leukemia Cell Line

| Cell Line | Concentration (μg/mL) | % Inhibition | Reference |

| Murine P388 Lymphocytic Leukemia | 0.63 (for related compounds) | 85 (γ-thujaplicin) / 65 (4-acetyltropolone) | researchgate.netnih.gov |

| Murine P388 Lymphocytic Leukemia | >5.0 (for related compounds) | 100 | nih.gov |

| Murine P388 Lymphocytic Leukemia | 0.63 (for α-thujaplicin) | 78 | researchgate.net |

Efficacy in Human Cancer Cell Lines (e.g., KATO-III human stomach cancer)

This compound has demonstrated cytotoxic effects against human cancer cell lines, notably the KATO-III human stomach cancer cell line. Studies have reported this compound, gamma-thujaplicin, and 4-acetyltropolone to have strong in vitro cytotoxic effects against KATO-III and Ehrlich's ascites carcinoma nih.govresearchgate.net.

Specifically, at a concentration of 0.32 μg/mL, gamma-thujaplicin inhibited the cell growth of human stomach cancer KATO-III by 85%, while this compound achieved 67% inhibition researchgate.net. Alpha-thujaplicin was also found to inhibit KATO-III cell growth by 86% at 1.25 μg/mL researchgate.net. In a separate study, mangiferolic acid (MF), a compound found in propolis, exhibited strong cytotoxicity against KATO-III cells with an IC50 value ranging from 4.78 to 16.02 μg/mL nih.gov.

Table 4: Cytotoxic Efficacy of this compound Against Human Cancer Cell Lines

| Cell Line | Concentration (μg/mL) | % Inhibition / IC50 (μg/mL) | Reference |

| KATO-III human stomach cancer | 0.32 | 67% (β-dolabrin) | researchgate.net |

| KATO-III human stomach cancer | 1.25 | 86% (α-thujaplicin) | researchgate.net |

| KATO-III human stomach cancer (MF study) | - | IC50: 4.78–16.02 | nih.gov |

Induction of Apoptosis in Cancer Cell Models

While this compound is primarily documented for its cytotoxic and antiproliferative effects, its class, sesquiterpene lactones, is known to possess the ability to induce apoptosis (programmed cell death) in cancer cells ontosight.ai. Although specific detailed studies on this compound's direct induction of apoptosis are not extensively detailed in the provided search results, its observed cytotoxic activities suggest a potential role in cell death pathways. Further research may elucidate the precise mechanisms by which this compound influences apoptosis in cancer cell models.

Anti-inflammatory Modulatory Effects in Cellular Contexts

Direct research detailing the anti-inflammatory modulatory effects of this compound in cellular contexts was not found in the provided search results. However, related compounds with a tropolone (B20159) skeleton, such as hinokitiol, have been noted for their inhibitory effects on metalloproteases researchgate.net. Metalloproteases are known to be involved in inflammation, suggesting a potential, albeit indirect, link for hinokitiol-related compounds in modulating inflammatory processes austinpublishinggroup.com. Further specific research would be needed to elucidate any direct anti-inflammatory mechanisms of this compound in cellular models.

Phytogrowth-Inhibitory Activities

This compound, along with other hinokitiol-related compounds like gamma-thujaplicin, exhibits significant phytogrowth-inhibitory activities nih.govazjournalbar.com. These activities are comparable to those of established plant growth regulators such as sodium 2,4-dichlorophenoxyacetate (B1228070) nih.govazjournalbar.com.

This compound has demonstrated a notable impact on seed germination and plant growth. It has been shown to inhibit the germination of seeds from species such as Brassica campestris L. subsp. rapa Hook f. et Anders and Sesamum indicum Linne nih.govazjournalbar.com. Specifically, this compound exhibited inhibitory activity on B. campestris and S. indicum at a concentration of 10 ppm nih.govazjournalbar.com. Gamma-thujaplicin, a related compound, completely inhibited the germination of B. campestris seeds at 30 ppm nih.govazjournalbar.com.

Research indicates that this compound can affect plant metabolic processes, particularly chlorophyll (B73375) content. Treatment with this compound and gamma-thujaplicin led to a significant decrease in the amount of chlorophyll in the cotyledons of B. campestris nih.govazjournalbar.com. This reduction in chlorophyll content is suggested to be a contributing factor to the observed phytogrowth-inhibitory actions of these hinokitiol-related compounds nih.govazjournalbar.com.

Insecticidal and Acaricidal Activities

This compound possesses strong insecticidal and acaricidal properties. It has shown significant efficacy against various arthropod pests.

| Target Organism | Compound | LC50 (g/m²) | Positive Control (DEET) LC50 (g/m²) | Source |

| Tyrophagus putrescentiae | This compound | 0.02 | 1.46 | researchgate.net |

| Coptotermes formosanus | This compound | 0.05 | N/A (Chlorpyrifos comparison) | researchgate.net |

This compound exhibited strong insecticidal activity against Tyrophagus putrescentiae (mites) with a 50%-lethal concentration (LC50) of 0.02 g/m², which was higher than that of DEET (N,N-diethyl-m-toluamide) researchgate.net. It also demonstrated potent insecticidal activity against Coptotermes formosanus (termites), with an LC50 of 0.05 g/m² researchgate.net. This compound, along with gamma-thujaplicin, has also been reported to have acaricidal activity on Tyrophagus putrescentiae researchgate.net.

Enzyme Inhibition Studies

This compound and related compounds have been investigated for their ability to inhibit certain enzymes, particularly metalloproteases.

This compound, alongside hinokitiol and gamma-thujaplicin, has been shown to inhibit metalloproteases austinpublishinggroup.comsemanticscholar.org. While specific IC50 values for this compound's inhibition of metalloproteases were not detailed in the provided snippets, the general observation is that these compounds possess this inhibitory activity austinpublishinggroup.comsemanticscholar.org. The involvement of metalloproteases in inflammatory processes has been noted, suggesting a potential role for these compounds in modulating inflammation, although direct evidence for this compound's anti-inflammatory action via this mechanism requires further study austinpublishinggroup.com.

Inhibition of Other Enzyme Targets (e.g., ACC-synthase, ACC-oxidase)

This compound, alongside related compounds such as hinokitiol and gamma-thujaplicin, has demonstrated inhibitory effects on certain enzymes. Specifically, research indicates that this group of compounds inhibits metalloproteases researchgate.net. While this compound exhibits strong phytogrowth-inhibitory activities, similar to hinokitiol researchgate.net, the direct inhibition of specific enzymes like ACC-synthase and ACC-oxidase, which are involved in ethylene (B1197577) biosynthesis, has been more directly attributed to hinokitiol in the available literature researchgate.netcropj.comnotulaebiologicae.roresearchgate.net. Hinokitiol's inhibition of ACC oxidase may be linked to its ability to chelate iron, a cofactor required for the enzyme's activity researchgate.netbibliotekanauki.pl. The provided research does not explicitly detail this compound's direct inhibition of ACC-synthase or ACC-oxidase, nor does it attribute the inhibition of carboxypeptidase A or collagenase to this compound, with these activities being noted for alpha-thujaplicin and tropolone/hinokitiol, respectively notulaebiologicae.roresearchgate.net.

Molecular Mechanisms of Action of Beta Dolabrin

Identification of Cellular Targets and Signaling Pathways

Beta-dolabrin has demonstrated a range of biological effects, including cytotoxic activity against the P388 lymphocytic leukemia cell line and antifungal and antibacterial actions against specific pathogens ontosight.aijst.go.jpresearchgate.net. Although direct identification of this compound's primary cellular targets is an active area of research, its observed activities suggest interactions with key cellular machinery. Related compounds, such as hinokitiol (B123401), a structurally similar molecule, are known to modulate critical signaling pathways involved in cellular regulation researchgate.netresearchgate.net. These pathways include the NF-κB, ERK (Extracellular signal-regulated kinases), p38 MAPK (Mitogen-activated protein kinase), PI3K/AKT/mTOR (Phosphoinositide 3-kinase/Protein kinase B/Mammalian target of rapamycin), and Wnt/β-catenin signaling cascades researchgate.netresearchgate.net. These pathways are fundamental to cellular processes such as inflammation, cell cycle control, apoptosis, and cell survival researchgate.netresearchgate.net. Furthermore, the bactericidal action of hinokitiol is proposed to involve the metabolic inhibition of the bacterial cell membrane, affecting its permeability and respiration, and interfering with the cellular uptake of essential molecules like adenine (B156593) and amino acids jst.go.jp.

Investigations into Protein-Ligand Interactions

The precise molecular interactions between this compound and its protein targets are crucial for understanding its mechanism of action. While specific studies detailing this compound's protein-ligand interactions are not extensively detailed in the provided literature, general methodologies for probing these complex relationships are well-established. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), fluorescence spectroscopy, and circular dichroism (CD) are instrumental in characterizing protein-ligand binding nih.govuni-leipzig.dejelsciences.commdpi.com. These experimental approaches, often complemented by computational methods like molecular docking, allow researchers to investigate binding kinetics, thermodynamic properties, and the dynamic structural changes that occur upon ligand binding nih.govuni-leipzig.dejelsciences.commdpi.com. Key aspects studied include the identification of binding sites, the affinity of interaction, and the physicochemical forces driving the association, such as hydrophobic interactions and hydrogen bonding mdpi.comnih.gov. Understanding these interactions is fundamental for elucidating biological functions and for the rational design of therapeutic agents.

Modulation of Gene Expression and Cellular Regulation

The cellular effects of this compound, including its cytotoxic and antimicrobial activities, imply a capacity to modulate cellular regulatory processes, potentially including gene expression jst.go.jpresearchgate.net. Compounds structurally related to this compound, such as hinokitiol, have been shown to inhibit gene expression and dysregulate cellular signaling pathways, impacting critical cellular functions like the cell cycle, apoptosis, and autophagy researchgate.netresearchgate.net. This modulation can lead to altered expression levels of proteins involved in these processes, such as matrix metalloproteinases (MMPs) and transcription factors like NF-κB researchgate.net. For instance, hinokitiol's effects on cell transformation are linked to its ability to inhibit gene expression and disrupt signaling pathways researchgate.net. The study of gene expression modulation often employs quantitative real-time polymerase chain reaction (qRT-PCR) to measure changes in messenger RNA (mRNA) levels of specific genes plos.orgresearchgate.net. The concept of transcription factor dosage sensitivity, where variations in the levels of regulatory proteins can lead to differential gene expression and altered cellular phenotypes, is also relevant to understanding cellular regulation nih.gov.

Structure-Mechanism Relationships of this compound and its Analogues

This compound belongs to the sesquiterpene lactone class of compounds, a structural classification that underpins its diverse biological activities ontosight.ai. Structure-activity relationship (SAR) studies are critical for understanding how specific molecular features of this compound and its analogues contribute to their observed mechanisms of action cnjournals.comnih.govnih.gov. This compound, alongside related compounds like gamma-thujaplicin (B1210281) and 4-acetyltropolone, exhibits significant antifungal, antibacterial, and cytotoxic effects jst.go.jpresearchgate.net. Research into the mechanisms of these related compounds has revealed their ability to interfere with cellular processes, as seen with hinokitiol's modulation of signaling pathways such as AKT, mTOR, NF-κB, and MAPK/ERK researchgate.netresearchgate.net. The specific structural motifs within these molecules are hypothesized to be responsible for their interactions with biological targets. For example, alpha-thujaplicin, another related compound, has demonstrated potent antibacterial activity, even surpassing that of gentamicin (B1671437) in some assays researchgate.net. The phytogrowth-inhibitory effects observed for this compound and its analogues may also be linked to specific structural properties, potentially involving a reduction in chlorophyll (B73375) content researchgate.net.

Compound List:

this compound

Hinokitiol

Gamma-thujaplicin

Alpha-thujaplicin

4-acetyltropolone

Data Tables:

Table 1: Reported Biological Activities and Associated Signaling Pathways (Inferred/Related)

| Compound | Reported Biological Activities | Potential Signaling Pathways Involved (based on related compounds) |

| This compound | Cytotoxic (P388 leukemia), Antifungal, Antibacterial | NF-κB, ERK, p38 MAPK, PI3K/AKT/mTOR, Wnt/β-catenin, EGFR |

| Hinokitiol | Anticancer, Anti-inflammatory, Antimicrobial, Cytotoxic | AKT, mTOR, NF-κB, MAPK, ERK, EGFR, Wnt/β-catenin |

| Gamma-thujaplicin | Antifungal, Antibacterial, Cytotoxic, Phytogrowth-inhibitory | (Inferred from related compounds) |

| Alpha-thujaplicin | Antibacterial, Phytogrowth-inhibitory | (Inferred from related compounds) |

| 4-acetyltropolone | Antifungal, Antibacterial, Cytotoxic, Phytogrowth-inhibitory | (Inferred from related compounds) |

Table 2: Key Methodologies for Investigating Protein-Ligand Interactions

| Technique | Primary Application | Key Aspects Studied |

| Mass Spectrometry (MS) | Characterizing protein-ligand complexes, assessing stoichiometry, dynamics | Proteomics, Hydrogen-Deuterium Exchange (HX-MS), Chemical Crosslinking, Intact Complex Analysis |

| NMR Spectroscopy | Elucidating structural basis of binding, dynamics, identifying interaction sites | 1H-15N-HSQC titration, Saturation Transfer Difference (STD), Paramagnetic Relaxation Enhancement (PRE), Pseudo Contact Shifts (PCS) |

| Fluorescence Spectroscopy | Detecting binding events, monitoring conformational changes, quantifying affinity | Excitation/Emission spectra, Fluorescence quenching analysis (Stern-Volmer equation), Förster Resonance Energy Transfer (FRET) |

| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding kinetics and affinity | Association (ka) and dissociation (kd) rates, Dissociation constant (Kd) |

| Circular Dichroism (CD) | Assessing changes in protein secondary and tertiary structure upon binding | Conformational stability, ligand-induced structural alterations |

| Molecular Docking | Predicting binding modes, identifying potential binding sites, rational design | In silico simulation of protein-ligand complex formation, estimation of binding energy |

| Computational Simulations | Understanding thermodynamic principles and driving forces of binding | Molecular Dynamics (MD) simulations, Free Energy Calculations (e.g., LIE method) |

Advanced Analytical Methodologies in Beta Dolabrin Research

Chromatographic Techniques for Beta-dolabrin Separation and Quantification

Chromatographic methods are fundamental in the isolation and quantitative analysis of this compound from natural sources and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of tropolones like this compound due to its high resolution and sensitivity. Isocratic reversed-phase HPLC methods are commonly optimized for the separation of such compounds. For instance, a C18 column is often utilized to separate tropolone (B20159) derivatives. medcraveonline.com A well-defined mobile phase, such as a mixture of water, acetonitrile, and formic acid, can achieve good resolution between different tropolone isomers. medcraveonline.com

Photodiode array (PDA) detectors are frequently used for quantification, with detection wavelengths set at the maximum absorbance of the tropolone chromophore, which is typically around 330 nm. medcraveonline.com The linearity of the method is established over a specific concentration range to ensure accurate quantification. The limits of detection (LOD) and quantification (LOQ) are determined to assess the sensitivity of the method. For related tropolones, HPLC methods have demonstrated linearity over concentration ranges like 0.5-40 μg mL-1, with LODs in the range of 0.14-0.15 μg mL-1. medcraveonline.com

The following interactive data table summarizes typical parameters for an HPLC method applicable to the analysis of tropolone compounds, which can be adapted for this compound.

| Parameter | Value | Reference |

| Column | C18 (150 mm × 4.6 mm I.D., 5µm) | medcraveonline.com |

| Mobile Phase | Water: Acetonitrile: Formic Acid (60: 40: 0.1%, v/v) | medcraveonline.com |

| Flow Rate | 1 mL/min | medcraveonline.com |

| Detection Wavelength | 330 nm | medcraveonline.com |

| Linearity Range | 0.5-40 µg/mL | medcraveonline.com |

| Limit of Detection (LOD) | 0.14-0.15 µg/mL | medcraveonline.com |

| Limit of Quantification (LOQ) | ~0.45 µg/mL | medcraveonline.com |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While tropolones themselves can be analyzed by GC, their polarity can sometimes lead to poor peak shape and interactions with the column. jfda-online.com Therefore, chemical derivatization is often employed to enhance their volatility and thermal stability, making them more amenable to GC analysis. jfda-online.comphenomenex.com

Silylation is a common derivatization technique where active hydrogens in the molecule, such as the hydroxyl group in this compound, are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This process reduces the polarity and increases the volatility of the analyte. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-derivatives can then be effectively separated on a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

The GC-MS analysis of tropolone has shown characteristic retention times and fragmentation patterns that are useful for identification and quantification. For example, tropolone has been detected with a specific retention time, and its mass spectrum shows characteristic fragments that can be monitored for selective detection. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For tropolones, 1H NMR spectroscopy is particularly informative. The 1H NMR spectrum of the parent compound, tropolone, exhibits distinct signals corresponding to the protons on the seven-membered ring, which can be used to confirm the core structure of this compound. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, aiding in the complete structural assignment.

Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the hydroxyl (-OH) and carbonyl (C=O) groups of the tropolone ring.

Mass Spectrometry Approaches in Metabolic and Derivatization Studies

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and for studying its metabolism. cdnsciencepub.comresearchgate.net

The mass spectrum of a tropolone like this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is characteristic of the tropolone structure and can provide valuable structural information. cdnsciencepub.comresearchgate.net Common fragmentation pathways for tropolones involve the loss of carbon monoxide (CO) and a formyl radical (CHO). cdnsciencepub.comresearchgate.net Deuteration studies on related tropolones have been used to confirm these fragmentation mechanisms. cdnsciencepub.com

In metabolic studies, mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify and quantify metabolites of this compound in biological samples. nih.govresearchgate.net The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the detection of metabolites even at low concentrations. nih.gov By comparing the mass spectra of the parent compound and its metabolites, the structural changes that occurred during metabolism can be elucidated.

Derivatization is also employed in the context of mass spectrometry, particularly for GC-MS analysis, as discussed earlier. The derivatization process not only improves chromatographic properties but can also lead to more informative mass spectra, aiding in the structural confirmation of this compound and its derivatives. jfda-online.com

Research Applications and Future Perspectives for Beta Dolabrin

Beta-dolabrin as a Chemical Probe in Fundamental Biological Research

Chemical probes are essential tools in biological research for dissecting complex cellular pathways and validating molecular targets. This compound, with its known biological activities, holds potential for use as a chemical probe. While specific studies detailing its use as a probe are limited in the provided search results, its classification alongside compounds like hinokitiol (B123401), which are recognized for their antimicrobial and cytotoxic effects, suggests its utility in investigating cellular mechanisms. The broader field of chemical biology emphasizes the importance of well-characterized small molecules for interrogating biological systems and validating drug targets icr.ac.ukoicr.on.cathermofisher.com. Compounds like this compound, if thoroughly characterized for their selectivity and mechanism of action, could serve as valuable tools for understanding fundamental biological processes, such as cell growth inhibition or antimicrobial pathways.

Potential in Agrochemical and Material Science Contexts

This compound and related tropolones exhibit properties that make them candidates for applications in agrochemicals and material science, particularly in preservation.

Development of Biopesticides and Natural Preservatives

This compound, along with hinokitiol and gamma-thujaplicin (B1210281), has demonstrated significant antifungal and antibacterial activities against various plant-pathogenic fungi and bacteria, including Pythium aphanidermatum and Legionella species nih.govresearchgate.neticm.edu.pljst.go.jpresearchgate.netmdpi.comresearchgate.netsemanticscholar.org. Its strong phytogrowth-inhibitory activities, comparable to established herbicides, suggest potential applications in weed management researchgate.net. The antimicrobial properties of this compound make it a candidate for development as a natural preservative in various formulations, offering an alternative to synthetic preservatives researchgate.netthegoodscentscompany.com. The broader category of biopesticides, which includes plant extracts and naturally occurring substances, is a growing area in agriculture due to environmental concerns associated with conventional pesticides researchgate.netmdpi.comajol.infocore.ac.uk. This compound's demonstrated efficacy against plant pathogens aligns with the goals of developing sustainable agricultural solutions.

Applications in Wood Protection and Preservation

Tropolones, including this compound, have been investigated for their efficacy as wood preservatives google.com. These compounds exhibit antifungal and termiticidal activities, which are crucial for protecting cellulosic materials from decay and degradation google.comgoogle.com. The natural durability of certain woods, such as Western Red Cedar, is attributed to compounds like beta-thujaplicin (hinokitiol), a related tropolone (B20159), which possesses fungicidal and insecticidal properties google.comwoodpreservation.ca. This compound's solubility in methanol (B129727) and ethanol, but relative insolubility in water, is a characteristic relevant to its formulation and application in wood treatment google.com. The search for environmentally friendly alternatives to traditional wood preservatives, such as chromated copper arsenate, further highlights the potential of compounds like this compound researchgate.net.

Opportunities for Biotechnological Production of this compound

The natural abundance of this compound in certain plant species, such as Thujopsis dolabrata var. hondai, provides a source for its isolation nih.govjst.go.jpresearchgate.netresearchgate.netsemanticscholar.orgbotanyjournals.comresearchgate.net. However, for large-scale applications, biotechnological production methods offer a promising avenue. While specific research on the biotechnological production of this compound is not extensively detailed in the provided results, the general advancements in producing natural products through plant cell cultures, microbial fermentation, or metabolic engineering suggest that similar strategies could be explored for this compound nih.gov. The ability to produce valuable compounds through biosynthesis or biotransformation by microorganisms or plant cell cultures is a growing field with significant potential for sustainable and scalable production of natural products botanyjournals.comnih.gov.

Unexplored Biological Activities and Pre-clinical Research Avenues

While this compound is recognized for its antifungal, antibacterial, and cytotoxic effects on cancer cell lines nih.govresearchgate.netjst.go.jpresearchgate.netmdpi.comresearchgate.netacs.org, its full spectrum of biological activities remains to be explored. Research has indicated cytotoxic effects against murine P388 lymphocytic leukemia cells nih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, studies have suggested that tropolone-related compounds, including this compound, may act as hydroxyphenylpyruvate dioxygenase inhibitors, contributing to their phytogrowth-inhibitory actions researchgate.net. The potential for this compound to inhibit metalloproteases has also been noted jst.go.jpsemanticscholar.org. Future research could focus on uncovering novel biological activities, such as anti-inflammatory or other therapeutic potentials, and conducting more in-depth pre-clinical studies to understand its mechanisms of action and potential therapeutic applications.

Computational and In Silico Research Avenues for this compound Studies

Computational and in silico approaches play a crucial role in modern drug discovery and chemical biology by predicting molecular interactions, properties, and activities frontiersin.orgcardiosomatics.ruorientjchem.orgfederalregister.govjapsonline.comnih.gov. For this compound, these methods could be employed to:

Predict Binding Affinities: Molecular docking studies can be used to predict how this compound interacts with specific biological targets, such as enzymes or receptors, potentially identifying new mechanisms of action or therapeutic targets cardiosomatics.ruorientjchem.orgnih.gov.

Structure-Activity Relationship (SAR) Studies: Computational modeling can help elucidate the relationship between this compound's chemical structure and its observed biological activities, guiding the design of more potent or selective analogs japsonline.com.

ADME/Tox Prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, which are vital for assessing the viability of a compound for further development japsonline.com.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, aiding in the discovery of novel compounds with desired properties japsonline.com.

By leveraging these computational techniques, researchers can accelerate the understanding of this compound's potential and guide experimental investigations, thereby optimizing its development for various applications.

Q & A

Q. Table 1: Recommended Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.